molecular formula C9H21NO2 B1585593 N,N-Dimethylformamide dipropyl acetal CAS No. 6006-65-1

N,N-Dimethylformamide dipropyl acetal

Cat. No.: B1585593
CAS No.: 6006-65-1
M. Wt: 175.27 g/mol
InChI Key: NSLGQFIDCADTAS-UHFFFAOYSA-N
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Scientific Research Applications

N,N-Dimethylformamide dipropyl acetal has a wide range of applications in scientific research:

Safety and Hazards

“N,N-Dimethylformamide dipropyl acetal” is classified as a flammable liquid and vapor. It can cause skin irritation, serious eye damage, and may cause an allergic skin reaction. It is also suspected of damaging fertility or the unborn child . It should be stored under inert gas and in a well-ventilated place .

Mechanism of Action

Target of Action

It is known to be used as a derivatizing agent in gas chromatography . Derivatizing agents react with specific functional groups in a compound to form derivatives that can be more easily detected or that are more stable than the original compound .

Mode of Action

N,N-Dimethylformamide Dipropyl Acetal interacts with its targets by reacting with specific functional groups in the compound of interest. This reaction forms a derivative that can be more easily detected or that is more stable . The exact nature of these interactions and the resulting changes would depend on the specific compound being derivatized.

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific compound being derivatized. In general, the use of this compound as a derivatizing agent can facilitate the detection and analysis of the compound of interest in gas chromatography experiments .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the presence of moisture can lead to hydrolysis . Therefore, it is typically stored in a flammables area . The specific experimental conditions, including the temperature and the nature of the compound being derivatized, can also influence its action and efficacy.

Chemical Reactions Analysis

N,N-Dimethylformamide dipropyl acetal undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols . The major products formed from these reactions depend on the specific conditions and reagents used.

Properties

IUPAC Name

N,N-dimethyl-1,1-dipropoxymethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21NO2/c1-5-7-11-9(10(3)4)12-8-6-2/h9H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSLGQFIDCADTAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(N(C)C)OCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60208787
Record name 1,1-Dipropoxytrimethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60208787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6006-65-1
Record name N,N-Dimethyl-1,1-dipropoxymethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6006-65-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dipropoxytrimethylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006006651
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1-Dipropoxytrimethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60208787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1-dipropoxytrimethylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.323
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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